molecular formula C17H16N6OS B2838283 N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1088146-51-3

N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2838283
CAS No.: 1088146-51-3
M. Wt: 352.42
InChI Key: YYRWKEWWHAKFBY-UHFFFAOYSA-N
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Description

N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a tetrazole ring, a phenyl group, a pyridine ring, and a carboxamide group, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, cyclopropyl azide can react with benzonitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated tetrazole derivative in the presence of a palladium catalyst.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a methylthiol reacts with a halogenated pyridine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridine derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide may be studied for its potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic the structure of biological molecules, allowing it to bind to proteins or nucleic acids, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.

    N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which could influence its solubility and interaction with biological targets.

Uniqueness

The presence of the cyclopropyl group in N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide adds a unique steric and electronic feature that can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-25-17-14(6-3-9-18-17)16(24)19-12-5-2-4-11(10-12)15-20-21-22-23(15)13-7-8-13/h2-6,9-10,13H,7-8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRWKEWWHAKFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN=NN3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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